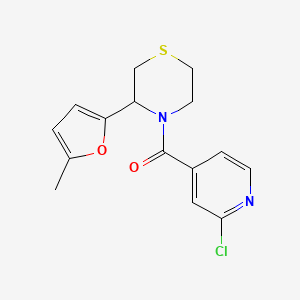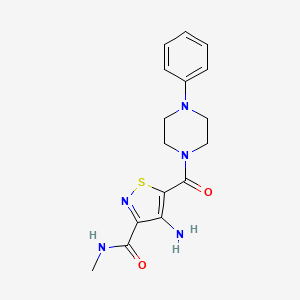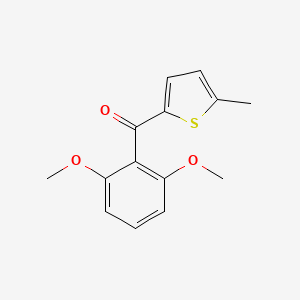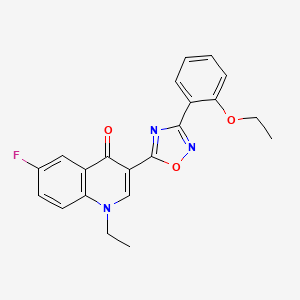
4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the cells, thereby disrupting their normal function and leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine has both biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and has shown potential as an anticancer agent. It has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
The advantages of using 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine in lab experiments include its potential as an anticancer and antimicrobial agent, as well as its relatively low toxicity. However, the compound is not readily available and can be difficult to synthesize, which can limit its use in lab experiments.
将来の方向性
There are several future directions for research on 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine. One direction is to further investigate its potential as an anticancer and antimicrobial agent, particularly in combination with other drugs. Another direction is to explore its potential use in other areas, such as in the treatment of inflammation and neurodegenerative diseases. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing the compound.
In conclusion, 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine is a chemical compound that has shown potential as an anticancer and antimicrobial agent. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. Further research is needed to explore its potential use in other areas and to develop more efficient methods for synthesizing the compound.
合成法
The synthesis of 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine has been achieved using different methods. One of the commonly used methods is the reaction between 2-chloronicotinic acid and 5-methylfurfurylamine in the presence of thionyl chloride and morpholine. Another method involves the reaction of 2-chloronicotinoyl chloride with 5-methylfurfurylthiol in the presence of triethylamine.
科学的研究の応用
The 4-(2-Chloropyridine-4-carbonyl)-3-(5-methylfuran-2-yl)thiomorpholine compound has been studied for its potential applications in various fields. It has been found to have antimicrobial properties and has been tested against different strains of bacteria and fungi. It has also been tested for its potential use as an anticancer agent and has shown promising results in inhibiting the growth of cancer cells.
特性
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-10-2-3-13(20-10)12-9-21-7-6-18(12)15(19)11-4-5-17-14(16)8-11/h2-5,8,12H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOMBYURKMDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CSCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2832741.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide](/img/structure/B2832742.png)

![N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2832746.png)


![ethyl 4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2832750.png)


![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2832757.png)
![N-(2,5-difluorophenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2832759.png)
![5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2832761.png)
![(2-Bromophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832762.png)
![N-(2-furylmethyl)-4-{[4-oxo-2-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2832764.png)